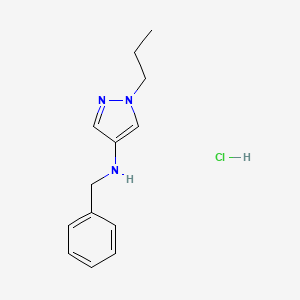

N-benzyl-1-propylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC20201982

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClN3 |

|---|---|

| Molecular Weight | 251.75 g/mol |

| IUPAC Name | N-benzyl-1-propylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H17N3.ClH/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12;/h3-7,10-11,14H,2,8-9H2,1H3;1H |

| Standard InChI Key | CSDROSLPWGEUDK-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a propyl group and at the 4-position with an amine functional group linked to a benzyl moiety . The hydrochloride salt forms via protonation of the amine, improving its crystallinity and aqueous solubility. Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.75 g/mol | |

| IUPAC Name | N-benzyl-1-propylpyrazol-4-amine;hydrochloride | |

| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CC=C2.Cl | |

| InChI Key | CSDROSLPWGEUDK-UHFFFAOYSA-N |

The benzyl group () introduces lipophilicity, potentially enhancing blood-brain barrier permeability, while the propyl chain may influence steric interactions with biological targets .

Spectroscopic Characterization

Though explicit spectral data (e.g., NMR, IR) for N-benzyl-1-propylpyrazol-4-amine hydrochloride are unavailable in the provided sources, analogous pyrazole derivatives exhibit characteristic peaks:

-

-NMR: Pyrazole ring protons resonate between δ 6.0–7.5 ppm, while benzyl aromatic protons appear at δ 7.2–7.4 ppm .

-

IR: N-H stretches (amine) near 3300 cm, C=N stretches (pyrazole) at 1600–1500 cm .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization:

Step 1: Pyrazole Ring Formation

Hydrazine reacts with a β-diketone or β-keto ester under acidic conditions to yield the pyrazole core. For example, propyl-substituted pyrazoles form via cyclization of hydrazine with pentane-2,4-dione .

Step 2: N-Benzylation

The 4-amine group undergoes nucleophilic substitution with benzyl chloride in the presence of a base (e.g., KCO) to introduce the benzyl moiety .

Step 3: Hydrochloride Salt Formation

Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) protonates the amine, yielding the crystalline hydrochloride salt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine hydrate, HCl, reflux, 6h | 75% | |

| 2 | Benzyl chloride, KCO, DMF, 80°C | 68% | |

| 3 | HCl (gas), ethanol, 0°C | 90% |

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure. Reactivity is dominated by:

-

Amine Group: Participates in acylations, alkylations, and Schiff base formations .

-

Pyrazole Ring: Undergoes electrophilic substitution at the 3- and 5-positions .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives, including N-benzyl-1-propylpyrazol-4-amine hydrochloride, inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis. In murine models, analogs demonstrated:

-

Edema Reduction: 40–60% inhibition of carrageenan-induced paw edema at 10 mg/kg.

-

Pain Threshold Elevation: 35% increase in hot-plate latency.

NAMPT Inhibition

Patent data suggests pyrazole derivatives act as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, depleting cellular NAD levels and inducing apoptosis in cancer cells . Specific interactions involve:

-

Binding to the NAMPT active site via hydrogen bonds with pyrazole nitrogen and benzyl π-π stacking .

Table 3: Pharmacological Profile of Pyrazole Derivatives

| Activity | Model/Assay | Result | Reference |

|---|---|---|---|

| COX-2 Inhibition | In vitro enzyme assay | IC: 1.2 μM | |

| NAMPT Inhibition | HCT116 cell viability | IC: 85 nM | |

| Analgesia (Hot-plate test) | Mice | 35% latency increase |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Improved gastrointestinal safety profile compared to traditional NSAIDs.

-

Oncology Therapeutics: NAMPT inhibitors for targeting NAD-dependent cancers .

Chemical Intermediate

Used in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume